10-OBn-ginkgolide C
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Overview
Description
10-OBn-ginkgolide C is a natural product derivative belonging to the class of terpene trilactones. It is isolated from the Ginkgo biloba tree, which is known for its medicinal properties. This compound is part of the ginkgolide family, which includes several other related compounds such as ginkgolide A, ginkgolide B, and ginkgolide J. These compounds are known for their neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-OBn-ginkgolide C involves multiple steps, starting from the extraction of ginkgolides from Ginkgo biloba leaves. The key steps include:
Extraction: The leaves of Ginkgo biloba are extracted using solvents such as methanol or ethanol to obtain a crude extract containing ginkgolides.
Purification: The crude extract is then purified using chromatographic techniques to isolate ginkgolide C.
Benzylation: Ginkgolide C is subjected to benzylation to introduce the benzyl group at the 10th position, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-scale extraction equipment to obtain large quantities of ginkgolides.
High-performance liquid chromatography (HPLC): Employed for the purification of ginkgolide C.
Chemical modification: Benzylation is carried out in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 10-OBn-ginkgolide C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidized derivatives: Various oxidized forms of this compound.
Reduced derivatives: Compounds with modified functional groups.
Substituted derivatives: Products with different functional groups replacing the benzyl group.
Scientific Research Applications
10-OBn-ginkgolide C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of terpene trilactones.
Biology: Investigated for its neuroprotective effects and ability to modulate neurotransmitter activity.
Medicine: Explored for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of 10-OBn-ginkgolide C involves several molecular targets and pathways:
Neuroprotection: It exerts neuroprotective effects by inhibiting the activity of platelet-activating factor (PAF) and modulating neurotransmitter release.
Anti-inflammatory: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Antioxidant: It scavenges free radicals and reduces oxidative stress, protecting cells from damage
Comparison with Similar Compounds
10-OBn-ginkgolide C is unique among ginkgolides due to the presence of the benzyl group at the 10th position. Similar compounds include:
Ginkgolide A: Lacks the benzyl group and has different neuroprotective properties.
Ginkgolide B: Known for its potent PAF antagonistic activity but lacks the benzyl group.
Ginkgolide J: Isomeric to ginkgolide B with different functional groups
Properties
Molecular Formula |
C27H30O11 |
---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
(1S,6R,9R,13S,17R)-8-tert-butyl-9,12,17-trihydroxy-16-methyl-6-phenylmethoxy-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
InChI |
InChI=1S/C27H30O11/c1-11-19(30)35-17-15(29)25-16-13(28)14(23(2,3)4)24(25)18(34-10-12-8-6-5-7-9-12)20(31)37-22(24)38-27(25,21(32)36-16)26(11,17)33/h5-9,11,13-18,22,28-29,33H,10H2,1-4H3/t11?,13-,14?,15?,16?,17+,18+,22?,24?,25?,26-,27+/m1/s1 |
InChI Key |
YPOMAFCMSAKBRX-WULOTIIESA-N |
Isomeric SMILES |
CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)OCC7=CC=CC=C7)C([C@H]5O)C(C)(C)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)OCC7=CC=CC=C7)O |
Origin of Product |
United States |
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